molecular formula C5H7N3O2 B13105151 3-Amino-6-methylpyrimidine-2,4(1H,3H)-dione

3-Amino-6-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B13105151
M. Wt: 141.13 g/mol
InChI Key: XVSXNJXJQNIVRS-UHFFFAOYSA-N
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Description

3-Amino-6-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the synthesis of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-methylpyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with urea in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine oxides.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and amines are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.

Scientific Research Applications

3-Amino-6-methylpyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-6-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antiviral or anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dimethylpyrimidine: Similar structure but with different substitution patterns.

    5-Amino-2,4,6-trimethylpyrimidine: Contains additional methyl groups, leading to different chemical properties.

    6-Amino-2-methylpyrimidine-4-one: Similar core structure but with different functional groups.

Uniqueness

3-Amino-6-methylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

3-amino-6-methyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C5H7N3O2/c1-3-2-4(9)8(6)5(10)7-3/h2H,6H2,1H3,(H,7,10)

InChI Key

XVSXNJXJQNIVRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C(=O)N1)N

Origin of Product

United States

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